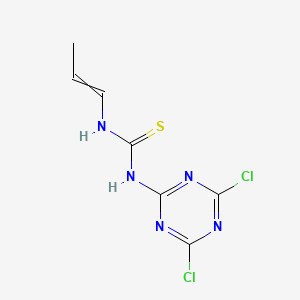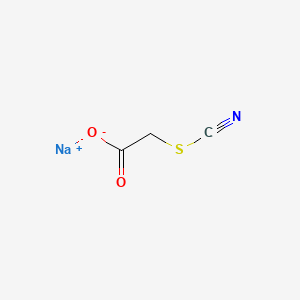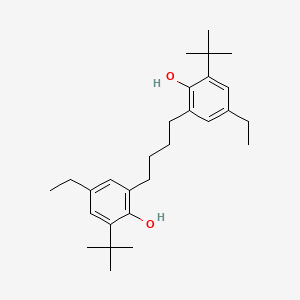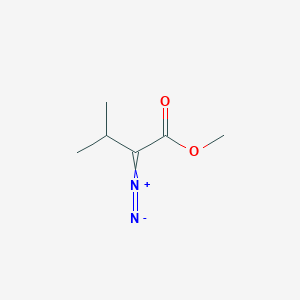
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N'-prop-1-en-1-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring, along with the dichloro and thiourea groups, imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea typically involves the reaction of cyanuric chloride with appropriate amines and thiourea derivatives. One common method involves the following steps:
Reaction of Cyanuric Chloride with Amine: Cyanuric chloride is reacted with an amine (such as propenylamine) in the presence of a base like sodium carbonate. This reaction is usually carried out in a solvent like dioxane or acetone at low temperatures (0-5°C) to form the intermediate.
Addition of Thiourea: The intermediate is then reacted with thiourea to form the final product. This step is typically carried out at room temperature with continuous stirring.
Industrial Production Methods
Industrial production of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiourea derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., sodium carbonate) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Hydrolysis: Corresponding amines and thiourea derivatives.
Aplicaciones Científicas De Investigación
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea involves its interaction with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. The thiourea group can form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor for many triazine derivatives.
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-methylthiourea: Similar structure but with a methyl group instead of a propenyl group.
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-phenylthiourea: Contains a phenyl group instead of a propenyl group.
Uniqueness
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties. This compound exhibits a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
62748-59-8 |
|---|---|
Fórmula molecular |
C7H7Cl2N5S |
Peso molecular |
264.13 g/mol |
Nombre IUPAC |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-3-prop-1-enylthiourea |
InChI |
InChI=1S/C7H7Cl2N5S/c1-2-3-10-7(15)14-6-12-4(8)11-5(9)13-6/h2-3H,1H3,(H2,10,11,12,13,14,15) |
Clave InChI |
FJVDYRGURDREKB-UHFFFAOYSA-N |
SMILES canónico |
CC=CNC(=S)NC1=NC(=NC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)

![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)
![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)


![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)




